(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(3-ethylsulfonylbenzoyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O5S2/c1-3-30(26,27)13-6-4-5-11(7-13)18(25)22-19-23(10-16(24)28-2)17-14(21)8-12(20)9-15(17)29-19/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOOWQCSSWCJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Synthesis
The synthesis of this compound involves several key steps, typically starting with the preparation of the benzothiazole core. The process often includes:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and carboxylic acid derivatives.
- Introduction of the Sulfonyl Group : Sulfonation reactions using reagents like chlorosulfonic acid are commonly employed.
- Formation of the Imino Linkage : The reaction of benzoyl derivatives with appropriate amines leads to the formation of imine bonds.
These synthetic routes are critical as they determine the purity and yield of the final product, which is essential for subsequent biological evaluations.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit inhibitory or activatory effects on these targets, leading to various pharmacological outcomes.
- Key Functional Groups : The sulfonyl and benzothiazole moieties are crucial for binding interactions, while the difluorobenzo group may enhance stability and bioavailability.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial, antifungal, and antiprotozoal activities. For instance:
- Antibacterial Activity : Compounds derived from benzothiazoles have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating potent antibacterial properties .
- Antifungal and Antiprotozoal Effects : Other derivatives have been tested against fungal pathogens and protozoa, showing promising results in inhibiting growth.
Case Study 1: Anticancer Activity
A series of experiments evaluated the antiproliferative effects of similar benzothiazole derivatives on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Compounds demonstrated IC50 values ranging from 6.46 to 6.56 μM, indicating significant potential as anticancer agents .
Case Study 2: Neuroprotective Effects
Research has also focused on the neuroprotective properties of benzothiazole derivatives in models of ischemia/reperfusion injury. Selected compounds exhibited significant attenuation of neuronal injury and showed antioxidant properties by scavenging reactive oxygen species (ROS) .
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic routes for (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multistep protocols:
Core Thiazole Formation : Use the Hantzsch reaction, where α-halocarbonyl derivatives react with thiourea/thioamides to construct the benzo[d]thiazole core .
Functionalization : Introduce the ethylsulfonyl and difluoro substituents via nucleophilic substitution or condensation reactions under controlled pH and temperature .
Esterification : Methyl ester formation using methanol under acid catalysis .
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Optimization Strategies :
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Green Chemistry : Replace traditional solvents with ionic liquids or use solvent-free conditions to improve yield (e.g., 15–20% increase reported in similar syntheses) .
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Design of Experiments (DoE) : Apply statistical models to optimize variables like temperature, catalyst loading, and reaction time (e.g., factorial designs in flow chemistry setups) .
- Data Table : Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Thiazole core | α-bromoketone + thiourea, 70°C, DMF | 60–75% | |
| Sulfonylation | Ethylsulfonyl chloride, pyridine, 0°C | 45–55% | |
| Esterification | Methanol, H₂SO₄, reflux | 85–90% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
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Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen/carbon environments, especially resolving E/Z isomerism via coupling constants and NOE effects .
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Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
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X-ray Crystallography : Resolves absolute configuration and crystal packing (use SHELX for refinement; requires high-quality single crystals) .
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Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (±5 ppm tolerance) .
- Data Table : Key Spectral Signatures
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic H), δ 3.7 ppm (OCH₃) | |
| IR | 1695 cm⁻¹ (C=O), 1148 cm⁻¹ (S=O) | |
| X-ray | Space group P2₁/c, R-factor < 0.05 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethylsulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes like COX-2). Use AutoDock Vina with PDB structures to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer :
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Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorination at C4/C6 increases antimicrobial activity but reduces solubility, explaining divergent results in different assays .
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Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., MIC testing at pH 7.4 vs. 6.5 alters protonation states) .
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Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers and consensus trends .
- Data Table : Biological Activity Variations in Analogues
| Compound | Substituents | Activity (IC₅₀, μM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | 4,6-diF, ethylsulfonyl | 2.1 ± 0.3 (HeLa) | pH 7.4, 48h | |
| B | 6-F, methylsulfonyl | 5.8 ± 1.1 (HeLa) | pH 6.5, 72h |
Q. How does the stereochemistry (E/Z configuration) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
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Physicochemical Effects : The E-configuration (trans-imino group) increases planarity, enhancing π-π stacking in crystals and solubility in nonpolar solvents .
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Bioactivity Differences : Z-isomers show 3–5x higher antimicrobial activity due to better fit into enzyme active sites (e.g., dihydrofolate reductase) .
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Characterization : Use NOESY NMR to distinguish E/Z isomers (cross-peaks between imino H and thiazole H in Z-form) .
- Data Table : E vs. Z Configuration Comparison
| Property | E-isomer | Z-isomer | Reference |
|---|---|---|---|
| LogP | 3.2 | 2.8 | |
| MIC (S. aureus) | 32 μg/mL | 8 μg/mL | |
| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
